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An in-depth analysis of co-deposited erbium oxide films using X-ray Photoelectron

Spectroscopy (XPS) reveals crucial information about their chemical composition,

stoichiometry, and interfacial characteristics. This guide compares the XPS characterization of

erbium oxide films co-deposited with various materials, providing researchers with essential

data and methodologies for their own investigations. The choice of co-deposition material and

technique significantly influences the resulting film's properties, which is reflected in the XPS

spectra.

Comparison of Co-Deposition Systems
The co-deposition of erbium oxide with other materials like aluminum, silicon, and tungsten is

explored to enhance its dielectric properties, thermal stability, or optical performance. XPS is a

powerful tool to verify the chemical states and elemental composition of these complex films.

Erbium Oxide Co-deposited with Aluminum Oxide
Erbium can be co-deposited with aluminum oxide to form erbium-doped alumina or layered

structures. An Al2O3 passivation layer can prevent the formation of low-k hydroxides that may

form from moisture absorption by the erbium oxide.[1] In studies of Al2O3/Er2O3/Si gate

stacks, XPS analysis is critical to understanding the interfacial chemistry.[1] The electrical

properties, such as leakage current density, are directly related to the composition of the gate

stack, which is confirmed by XPS.[1]
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Erbium Oxide Co-deposited with Silicon/Silica
When erbium oxide is deposited on a silicon substrate, an interfacial layer of erbium silicate

can form, especially after annealing.[2] This formation can be detected with XPS by the

appearance of new features in the Er 4d and Si 2p spectra.[2][3] For instance, after annealing

at 800°C, a new XPS feature assigned to erbium silicate was observed.[2]

In films created by RF-sputtering of erbium onto a silica (SiO2) substrate, XPS analysis of the

O 1s core level shows two main contributions: one at approximately 530.3 eV related to Er-O

species and another at about 532.5 eV ascribed to the underlying SiO2 substrate.[4][5] The

presence of Er-O-Si species can also be inferred from the XPS data.[5]

Erbium Oxide Co-deposited with Tungsten
In films where erbium oxide is co-sputtered with tungsten, XPS is used to identify the chemical

states of the constituent elements. The analysis often reveals a mixture of oxidized and metallic

states.[6] For erbium, the Er 4d spectra typically indicate an oxidized surface in the form of

Er2O3, with a characteristic peak at 168.6 eV.[6]

Quantitative XPS Data Summary
The following tables summarize key binding energy values obtained from XPS analysis of co-

deposited erbium oxide films from various studies. These values are crucial for identifying

chemical states and compositions.
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Element Core Level
Co-deposited
Material

Binding
Energy (eV)

Reference
Species

Erbium Er 4d W, Be-Al2O3 168.6 Er2O3

Erbium Er 4d None (on Si) 168.8 Er2O3

Erbium Er 4d
Er(OH)3

standard
169.8 Er(OH)3

Erbium Er 4d WS2 169.0, 172.4 Er³⁺

Oxygen O 1s Silica (SiO2) ~530.3 Er-O species

Oxygen O 1s Silica (SiO2) ~532.5 SiO2 substrate

Oxygen O 1s Er2TiO5 529.3, 531.1 Er-O-Ti, Ti-O

Silicon Si 2p Er on Silica ~103.5 SiO2

Silicon Si 2p Annealed SiOx 99.2 - 103.15
Si⁰, Si¹⁺, Si²⁺,

Si³⁺, Si⁴⁺

Aluminum Al 2p Al2O3 on PET 74.3 ± 0.2 Al2O3

Aluminum Al 2p Al2O3 on PET 73.8, 74.8 Al2O3, Al(OH)3

Table 1: Comparative XPS Binding Energies for Co-Deposited Erbium Oxide Films and

Related Materials. Data sourced from[1][3][4][5][6][7][8][9].

Experimental Protocols
Detailed methodologies are essential for reproducible results. The following outlines a typical

experimental protocol for the deposition and XPS characterization of co-deposited erbium
oxide films.

Protocol 1: RF Magnetron Co-Sputtering of Er2O3 and W
Substrate Preparation: P-type Si(100) wafers are used as substrates. They are cleaned

using a standard procedure to remove organic and inorganic contaminants.

Deposition:
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The films are deposited using a magnetron sputtering system with an RF source for the

oxide target (Er2O3) and a DC source for the metallic target (W).[6]

The base pressure in the chamber is evacuated to < 1x10⁻⁶ mbar.

Argon is introduced as the sputtering gas with a flow rate between 15 and 20 mL/min.[6]

The target-to-substrate distance is maintained at 10 cm.[6]

The deposition rates are adjusted to achieve a 50:50 wt.% ratio for the co-deposited films.

[6]

XPS Analysis:

The analysis is performed using a spectrometer equipped with a monochromatic Al Kα X-

ray source (hν = 1486.6 eV).

A survey scan is first acquired to identify all elements present on the surface.

High-resolution spectra are then recorded for the Er 4d, W 4f, O 1s, and C 1s regions.

To analyze the bulk of the film and remove surface contamination, Ar⁺ ion sputtering (e.g.,

at 2 kV for 4 minutes) can be employed.[10]

The binding energy scale is typically calibrated by setting the adventitious C 1s peak to

284.8 eV.

Protocol 2: Atomic Layer Deposition (ALD) of Er2O3 on
Si(100)

Substrate Preparation: P-type Si(100) substrates are chemically cleaned.

Deposition:

The deposition is carried out in a hot wall tubular ALD reactor.[2]

Tris(methylcyclopentadienyl)erbium ((CpMe)3Er) is used as the erbium precursor and

ozone (O3) as the oxidant.[2]
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The ALD temperature window is maintained between 170-330 °C.[2]

The process consists of sequential pulses of the precursor and the oxidant, separated by

purge steps with an inert gas (e.g., N2).

Post-Deposition Annealing:

Samples are annealed in a nitrogen (N2) atmosphere at temperatures ranging from 600-

1000°C to study interfacial reactions.[2]

XPS Analysis:

XPS analysis is conducted before and after annealing to monitor changes in chemical

states.

High-resolution spectra of the Er 4d, Si 2p, and O 1s regions are acquired to investigate

the formation of erbium silicate at the interface.[2]

Visualizing Workflows and Chemical Bonding
Diagrams generated using Graphviz provide a clear visual representation of the experimental

processes and the relationships between chemical species identified by XPS.
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Fig. 1: General workflow for co-deposition and XPS characterization of erbium oxide films.
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Fig. 2: Relationship between chemical species in Er/Si/O systems as identified by XPS.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.mdpi.com/2079-6412/11/11/1430
https://www.researchgate.net/figure/XPS-characterization-High-resolution-XPS-spectra-of-a-full-spectrum-b-Er-4d-c-S_fig3_362331617
https://experts.umn.edu/en/publications/xps-characterization-of-erbium-sesquioxide-and-erbium-hydroxide/
https://www.researchgate.net/publication/280137252_XPS_study_of_aluminum_oxides_deposited_on_PET_thin_film
https://www.researchgate.net/figure/a-XPS-survey-spectra-of-Er-2-O-3-film-on-the-surface-and-after-sputtering-b-core_fig3_261836620
https://www.benchchem.com/product/b7798102#x-ray-photoelectron-spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-films
https://www.benchchem.com/product/b7798102#x-ray-photoelectron-spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-films
https://www.benchchem.com/product/b7798102#x-ray-photoelectron-spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-films
https://www.benchchem.com/product/b7798102#x-ray-photoelectron-spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7798102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

